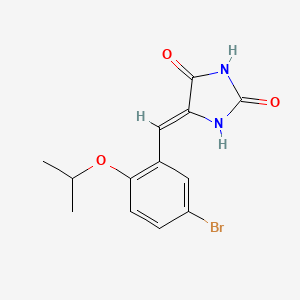

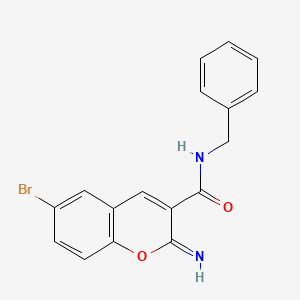

![molecular formula C17H22ClNO4 B4623417 8-[2-(2-氯-5-甲基苯氧基)丙酰]-1,4-二氧杂-8-氮杂螺[4.5]癸烷](/img/structure/B4623417.png)

8-[2-(2-氯-5-甲基苯氧基)丙酰]-1,4-二氧杂-8-氮杂螺[4.5]癸烷

描述

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves multi-step chemical reactions starting from simple precursors. For instance, spirocyclic derivatives like 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane have been synthesized using reactions such as the reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, showcasing the complex pathways involved in constructing spirocyclic frameworks (Kukharev, 1995).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro configuration, where a quaternary carbon atom is shared between two rings. This structure imparts unique stereochemical properties to the molecule. Techniques such as IR, 1H, and 13C NMR spectroscopy, along with mass spectrometry, are crucial for confirming the structure of such compounds (Kukharev, 1995).

Chemical Reactions and Properties

Spirocyclic compounds participate in various chemical reactions, reflecting their chemical properties. For instance, the presence of functional groups such as ethers and amines in the spirocyclic framework can lead to reactions like alkylation, acylation, and cycloaddition, which are pivotal in modifying the compound's chemical properties and biological activity.

Physical Properties Analysis

The physical properties of spirocyclic compounds like solubility, melting point, and crystal structure are influenced by their molecular structure. For example, the crystalline structure of similar compounds has been studied using techniques like X-ray crystallography, which provides insights into their solid-state properties and potential for material applications (Kagawa et al., 1994).

科学研究应用

水溶性致癌物的去除效率

Akceylan 等人(2009 年)的一项研究描述了利用 1,4-二氧杂-8-氮杂螺[4.5]癸烷合成曼尼希碱衍生物,并将其应用于从水中去除水溶性致癌偶氮染料和芳香胺。吸附剂在偶氮染料去除方面显示出很高的效率,在某些条件下达到 95-99% 的效率,表明它们在水净化过程中的潜力 Akceylan、Bahadir 和 Yılmaz,2009 年。

对映体纯化合物的合成

Schwartz 等人(2005 年)开发了一种从炔丙醇和同炔丙醇合成对映体纯 1,6-二氧杂螺[4.5]癸烷的方法。这种方法允许创建复杂的螺缩醛系统,这可能对生物活性分子的合成产生影响 Schwartz、Hayes、Kitching 和 De Voss,2005 年。

第一个全氢-1,3-二氧杂-6-氮杂环辛烷的合成

Kukharev(1995 年)报道了 8,10-二甲基-7,13-二氧杂-10-氮杂螺[5.7]十三烷的合成,标志着全氢-1,3-二氧杂-6-氮杂环辛烷的第一个例子。该化合物由 4-甲基-1-氧杂-4-氮杂螺[4.5]癸烷合成,扩大了已知螺环化合物的范围 Kukharev,1995 年。

非线性光学器件中的合成和应用

Kagawa 等人(1994 年)探索了 8-(4'-乙酰苯基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 (APDA) 在非线性光学器件中的应用。他们研究了 APDA 的材料纯化、单晶生长和光学性质,证明了其在激光器倍频器中的潜力 Kagawa、Sagawa、Kakuta、Kaji、Nakayama 和 Ishii,1994 年。

属性

IUPAC Name |

2-(2-chloro-5-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-12-3-4-14(18)15(11-12)23-13(2)16(20)19-7-5-17(6-8-19)21-9-10-22-17/h3-4,11,13H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQERATSIHPKAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCC3(CC2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-5-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)

![2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B4623377.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)